ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including ester groups, a pyrrole ring, and a dimethylamino group. These functional groups could potentially give the compound interesting chemical properties, such as reactivity with acids and bases, and the ability to participate in various types of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structures of complex organic compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ester groups, the pyrrole ring, and the dimethylamino group . It could potentially undergo reactions like ester hydrolysis, electrophilic aromatic substitution on the pyrrole ring, or reactions involving the dimethylamino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by factors like its molecular structure, the functional groups it contains, and its degree of crystallinity .Scientific Research Applications
Metabolism and Toxicokinetics
Metabolic Pathways : Research on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (a molecule with a similarly complex structure) highlights the importance of understanding metabolic pathways, including oxidative metabolism and the formation of metabolites. These studies underscore the potential for diverse biotransformation reactions, which can provide insights into detoxication processes and bioavailability in humans (McCrystal et al., 1999); (Schofield et al., 1999).
Toxicokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of complex organic compounds is crucial. For instance, ethyl tert-butyl ether (ETBE) studies provide insights into respiratory uptake, exhalation rates, and the potential for systemic circulation through binding to serum proteins. These findings are critical for assessing exposure risks and the pharmacokinetic profiles of substances (Nihlen et al., 1998).
Biomonitoring and Exposure Assessment
Biomarkers of Exposure : The identification and quantification of metabolites in biological matrices (e.g., urine, blood) serve as biomarkers for exposure assessment. Studies have highlighted the use of specific metabolites to monitor exposure to environmental contaminants and substances, providing a basis for understanding the potential health impacts of novel compounds (Silva et al., 2006).
Environmental and Health Implications : Research into the environmental exposure to substances like di(2-ethylhexyl)phthalate (DEHP) and its metabolites emphasizes the importance of assessing the broader implications of chemical exposure on human health. These studies can guide regulations, safety measures, and public health policies to mitigate adverse effects (Latini et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-6-32-24(31)19-14(2)17(15(3)25-19)21(28)18-20(16-10-8-7-9-11-16)27(13-12-26(4)5)23(30)22(18)29/h7-11,20,25,28H,6,12-13H2,1-5H3/b21-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVRBAZUTFQDEZ-DYTRJAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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